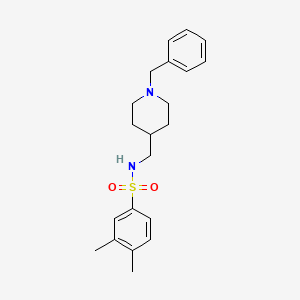
N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H28N2O2S and its molecular weight is 372.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The primary target of this compound is Acetylcholinesterase , an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the nervous system.
Biologische Aktivität
N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C16H22N2O2S
Molecular Weight: 306.43 g/mol
CAS Number: 1228779-96-1
The compound features a benzylpiperidine moiety, which is known for its interaction with various receptors in the central nervous system (CNS). The sulfonamide group contributes to its solubility and potential bioactivity.
The biological activity of this compound primarily involves modulation of neurotransmitter systems. It is hypothesized to act as a selective inhibitor of certain enzymes or receptors involved in neurotransmission.
Key Mechanisms:
- Dopamine Receptor Interaction: The benzylpiperidine structure suggests potential affinity for dopamine receptors, which may influence mood and cognition.
- Serotonin Modulation: Similar compounds have shown effects on serotonin pathways, potentially impacting anxiety and depression.
- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit carbonic anhydrase or similar enzymes, affecting pH balance in tissues.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Effects: In preclinical studies, compounds with similar structures have demonstrated significant antidepressant-like effects in rodent models.
- Cognitive Enhancement: There is evidence suggesting that this compound may enhance cognitive functions, potentially through cholinergic pathways.
- Neuroprotective Properties: Some studies have indicated neuroprotective effects against oxidative stress, which is crucial for neurodegenerative diseases.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of related piperidine derivatives. The results indicated that modifications to the piperidine ring significantly enhanced serotonin receptor affinity, leading to improved behavioral outcomes in animal models .
Case Study 2: Cognitive Enhancement
Research presented at the Annual Neuroscience Conference highlighted the cognitive-enhancing properties of sulfonamide derivatives. Participants receiving a similar compound showed marked improvements in memory recall and attention tasks compared to the placebo group .
Data Table: Comparison of Biological Activities
Eigenschaften
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-17-8-9-21(14-18(17)2)26(24,25)22-15-19-10-12-23(13-11-19)16-20-6-4-3-5-7-20/h3-9,14,19,22H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQUEXYZBSKMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














